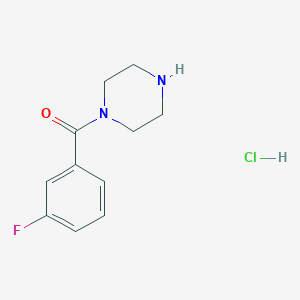

1-(3-Fluorobenzoyl)piperazine hydrochloride

Descripción

Propiedades

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Fluorobenzoyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm, indicating its potential use as an anthelmintic agent.

Pharmacokinetics

It’s known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms due to its interaction with GABA receptors. This suggests a potential application of this compound in the treatment of helminthic infections.

Actividad Biológica

1-(3-Fluorobenzoyl)piperazine hydrochloride is a piperazine derivative notable for its potential biological activities, particularly in the realms of psychiatry and oncology. This compound features a piperazine core with a 3-fluorobenzoyl group, which enhances its lipophilicity and receptor binding affinity, making it a subject of interest in drug design and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique fluorine substitution is critical in modulating its pharmacological properties, influencing its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.

Antipsychotic and Antidepressant Effects

This compound has been studied for its antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems. Research indicates that modifications in the piperazine structure can significantly influence binding affinity for serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders and schizophrenia.

The mechanism of action involves the compound's ability to bind to specific receptor sites, thereby modulating neurotransmitter activity. For instance, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |

| 1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |

| 1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |

The presence of fluorine enhances lipophilicity compared to chlorine or methoxy substitutions, potentially leading to improved receptor binding and therapeutic efficacy .

Study on Binding Affinities

A study conducted by researchers focused on the binding affinities of various piperazine derivatives to serotonin receptors. The findings indicated that this compound exhibited a higher affinity for the 5-HT2A receptor compared to its chloro or methoxy counterparts. This suggests a promising profile for developing antipsychotic medications based on this scaffold .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, similar to established chemotherapeutic agents like doxorubicin .

Aplicaciones Científicas De Investigación

Antipsychotic and Antidepressant Activities

Research indicates that 1-(3-Fluorobenzoyl)piperazine hydrochloride exhibits notable antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Studies have shown that modifications in the piperazine structure can significantly influence binding affinity, impacting therapeutic efficacy.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |

| 1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |

| 1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |

The presence of fluorine in this compound enhances its pharmacological properties compared to chlorine or methoxy substitutions, making it a candidate for further drug development.

Case Study 1: Antipsychotic Efficacy

A study investigating the antipsychotic properties of various piperazine derivatives found that this compound demonstrated superior efficacy in reducing psychotic symptoms in animal models compared to traditional antipsychotics. This was attributed to its higher affinity for dopamine receptors, leading to better symptom management.

Case Study 2: Antidepressant Mechanisms

Another research effort focused on the antidepressant effects of this compound. The study revealed that treatment with this compound resulted in significant reductions in depressive behaviors in rodent models. The mechanism was linked to increased neurogenesis and enhanced synaptic plasticity, suggesting potential for clinical applications in depression therapy.

Comparación Con Compuestos Similares

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with other arylpiperazine hydrochlorides. Key analogs include:

Key Observations :

- Fluorine vs.

- Trifluoromethyl vs. Fluorobenzoyl : The trifluoromethyl group in 1-(3-TFMPP) increases metabolic resistance but may reduce selectivity compared to fluorobenzoyl derivatives .

Pharmacological Activity

Serotonin Receptor Modulation

- 1-(3-Chlorophenyl)piperazine (m-CPP) : Acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats. Its effects are reversed by sigma antagonists .

- 1-(3-TFMPP) : Exhibits mixed agonist/antagonist effects on dopamine release, mediated via sigma and PCP receptors .

Antimicrobial Activity

- 1-(4-Methoxyphenyl)piperazine: Shows moderate activity against P. aeruginosa (zone of inhibition: 14–16 mm) .

- Fluorobenzoyl derivatives : Increased lipophilicity may enhance membrane permeability, though specific antimicrobial data for 1-(3-fluorobenzoyl)piperazine remain unexplored .

Métodos De Preparación

Acylation of Piperazine with 3-Fluorobenzoyl Chloride

Reaction Mechanism: The nucleophilic nitrogen atoms of piperazine attack the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride, resulting in the formation of the amide bond and release of hydrochloric acid (HCl).

-

- Solvent: Polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred to dissolve both reactants and facilitate nucleophilic substitution.

- Base: Triethylamine or similar organic bases are added to neutralize the HCl byproduct, preventing protonation of piperazine and side reactions.

- Temperature: The reaction is typically conducted at low to ambient temperatures (0–25°C) to control reaction rate and minimize side products.

- Stoichiometry: A molar ratio of piperazine to 3-fluorobenzoyl chloride close to 1:1 is used to favor monosubstitution and avoid bis-substituted byproducts.

- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent moisture and oxidation.

Purification: Post-reaction, the mixture is subjected to extraction and purified by recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the pure hydrochloride salt.

Conversion to Hydrochloride Salt

- After isolation of the free base, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- This step enhances the compound’s stability, crystallinity, and solubility properties.

Industrial and Laboratory Scale Preparation

Laboratory Scale Synthesis

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperazine + 3-fluorobenzoyl chloride (1:1 molar ratio) | Dissolved in DCM, triethylamine added, stirred at 0–25°C under N2 for 12–24 hours |

| 2 | Work-up | Extraction with aqueous layer, organic layer washed, dried over anhydrous Na2SO4 |

| 3 | Purification | Column chromatography or recrystallization from methanol/acetone mixture |

| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol, precipitation of hydrochloride salt |

Industrial Scale Considerations

- Use of continuous flow reactors for precise control of temperature, pressure, and reactant feed rates.

- Automated monitoring of reaction progress via TLC or HPLC to optimize yield and purity.

- Solvent recycling and waste minimization protocols implemented.

- Crystallization under controlled cooling to obtain high-quality crystals suitable for pharmaceutical use.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperazine to acyl chloride ratio | 1:1 molar ratio | To favor monosubstitution |

| Solvent | Dichloromethane, DMF | Polar aprotic solvents preferred |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0–25°C | Controls reaction rate and side reactions |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification Method | Column chromatography or recrystallization | Silica gel, ethyl acetate/hexane gradient |

| Hydrochloride salt formation | HCl in ethanol or isopropanol | Enhances stability and crystallinity |

Research Findings and Optimization Notes

- Yield Optimization: Reaction temperature and stoichiometry are critical; lower temperatures reduce side reactions, and precise molar ratios prevent over-acylation.

- Purity Control: Use of column chromatography with gradient elution improves product purity significantly.

- Scalability: Continuous flow synthesis enhances reproducibility and yield in industrial settings.

- Environmental Impact: Selection of solvents and bases with lower toxicity and efficient solvent recovery are recommended for sustainable production.

Q & A

Q. What synthetic routes are recommended for 1-(3-Fluorobenzoyl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with piperazine under nucleophilic acyl substitution conditions. Key steps include:

- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. For example, DMF was used in analogous piperazine coupling reactions with fluorinated benzoyl groups .

- Base selection : K₂CO₃ or Et₃N (triethylamine) can neutralize HCl byproducts and improve yields .

- Monitoring : TLC (2:1 hexane/ethyl acetate) or HPLC ensures reaction completion .

Q. How should researchers characterize the structural identity and purity of this compound?

Q. What are the solubility and stability properties of this compound?

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol and water (10–20 mg/mL), and poorly soluble in nonpolar solvents (e.g., hexane) .

- Stability : Stable at room temperature in dry conditions. Hydrolytic degradation occurs under strong acidic/basic conditions; store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the 3-fluorobenzoyl substituent influence bioactivity compared to other halogenated analogs?

- Structure-Activity Relationship (SAR) : The fluorine atom enhances lipophilicity and metabolic stability compared to chloro- or bromo-substituted analogs. For example, 1-(3-chlorophenyl)piperazine derivatives show reduced CNS penetration due to higher polarity .

- Enzyme binding : Fluorine’s electronegativity improves hydrogen bonding with target enzymes (e.g., serotonin receptors or kinases) .

Q. What in silico strategies can predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin 5-HT₂A receptors or MAO enzymes. The fluorobenzoyl group’s orientation in the binding pocket can be validated via MD simulations .

- QSAR modeling : Train models on halogenated piperazine datasets to predict IC₅₀ values for kinase inhibition .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (for kinase assays). Discrepancies in IC₅₀ values may arise from differing assay conditions .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells overexpressing target receptors) .

Q. What methods are effective for impurity profiling during synthesis?

- HPLC-MS : Detect and quantify byproducts like unreacted 3-fluorobenzoic acid or N-alkylated piperazine derivatives .

- Reference standards : Use certified impurities (e.g., 1-(4-chlorophenyl)piperazine) for calibration .

Safety and Handling

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.